![molecular formula C16H17N3OS B2951172 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide CAS No. 877784-82-2](/img/structure/B2951172.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are of particular interest in medicinal chemistry due to their diverse biological activity . This ring system is present in various drugs with antiparasitic, fungicidal, anthelmintic, and anti-inflammatory properties .
Synthesis Analysis
A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, in the 1H NMR spectrum of a similar compound, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets
Mode of Action
Benzimidazole derivatives have been reported to exhibit a broad range of chemical and biological properties . The mode of action can vary depending on the specific derivative and its targets. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Benzimidazole derivatives are known for their broad range of chemical and biological properties, which suggests that they may have favorable pharmacokinetic profiles . .
Result of Action
Benzimidazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound, and can be stored for long periods of time without degradation. This compound is also soluble in a range of solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a highly potent compound, and requires careful handling to avoid exposure to researchers. This compound is also expensive to synthesize, which can limit its availability for research.
Direcciones Futuras
For research on N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide include optimization of the synthesis method, development of analogs, combination with other anticancer agents, and research on resistance mechanisms. This compound is a promising compound for the development of new anticancer therapies, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide involves a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 1-(1H-benzimidazol-2-yl)-2-methylpropan-2-ol, which is then reacted with thiophene-2-carbonyl chloride to form this compound. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound have been optimized through various modifications to the reaction conditions.
Aplicaciones Científicas De Investigación
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound is effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to be effective against cancer stem cells, which are known to be resistant to chemotherapy. In vivo studies have shown that this compound is effective against tumor xenografts in mice, with minimal toxicity to normal tissues.
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Benzimidazole derivatives have been shown to exhibit variable activity against different bacterial strains . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other benzimidazole derivatives .
Propiedades
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10(2)14(19-16(20)13-8-5-9-21-13)15-17-11-6-3-4-7-12(11)18-15/h3-10,14H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECNMWSZIPZGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

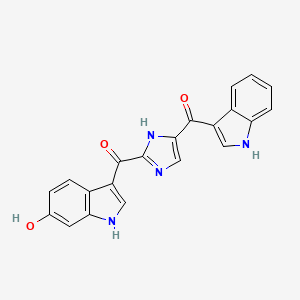
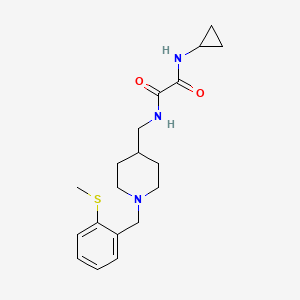


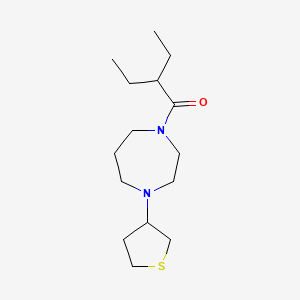


![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)
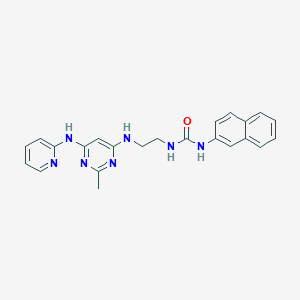
![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)
![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
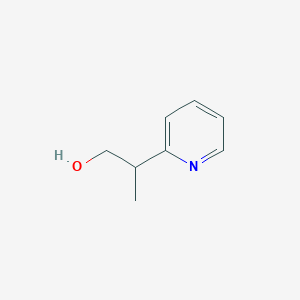
![4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2951112.png)